- Using classic and quantum parameters to determine monoterpenoids' insecticidal quantitative structure-activity relationships, ACS Symposium Series, 2002, 800, 238-250
Cas no 97-45-0 (2-Cyclohexen-1-ol,2-methyl-5-(1-methylethenyl)-, 1-propanoate)
2-Cyclohexen-1-ol,2-methyl-5-(1-methylethenyl)-, 1-propanoate Chemical and Physical Properties
Names and Identifiers
-
- 2-Cyclohexen-1-ol,2-methyl-5-(1-methylethenyl)-, 1-propanoate
- (2-methyl-5-prop-1-en-2-ylcyclohex-2-en-1-yl) propanoate
- Carveol propionate
- EINECS 202-583-9
- FEMA No. 2251
- l-Carvyl propionate
- p-MENTHA-6,8-DIEN-2-OL,PROPIONATE
- p-Mentha-6,8-dien-2-yl propionate
- p-mentha-6,8-dien-2-ol, propionate
- 2-Cyclohexen-1-ol, 2-methyl-5-(1-methylethenyl)-, propanoate (9CI)
- p-Mentha-6,8-dien-2-ol, propionate (7CI, 8CI)
- 2-Methyl-5-(prop-1-en-2-yl)cyclohex-2-en-1-yl propanoate
- Carvyl propionate
-
- Inchi: 1S/C13H20O2/c1-5-13(14)15-12-8-11(9(2)3)7-6-10(12)4/h6,11-12H,2,5,7-8H2,1,3-4H3
- InChI Key: DFVXNZOMAOGTBL-UHFFFAOYSA-N
- SMILES: O=C(CC)OC1CC(C(C)=C)CC=C1C
Computed Properties
- Exact Mass: 208.14600
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 15
- Rotatable Bond Count: 4
- Complexity: 289
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 2
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 3.1
Experimental Properties
- Color/Form: Colorless oily liquid
- Density: 0.952 g/mL at 25 °C(lit.)
- Boiling Point: 78-80℃(0
- Flash Point: 226 °F
- Refractive Index: n20/D 1.474(lit.)
- PSA: 26.30000
- LogP: 3.24060
- FEMA: 2251 | CARVYL PROPIONATE
- Solubility: Insoluble in water, soluble in ethanol and most non-volatile oils
2-Cyclohexen-1-ol,2-methyl-5-(1-methylethenyl)-, 1-propanoate Security Information
- WGK Germany:3
- Safety Instruction: S24/25
- RTECS:OS8525000
2-Cyclohexen-1-ol,2-methyl-5-(1-methylethenyl)-, 1-propanoate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1153113-1g |
(-)-Carvyl propioate |
97-45-0 | 98% | 1g |
¥500.00 | 2024-04-23 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1153113-5g |
(-)-Carvyl propioate |
97-45-0 | 98% | 5g |
¥924.00 | 2024-04-23 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1153113-25g |
(-)-Carvyl propioate |
97-45-0 | 98% | 25g |
¥1369.00 | 2024-04-23 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1153113-100g |
(-)-Carvyl propioate |
97-45-0 | 98% | 100g |
¥3645.00 | 2024-04-23 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1153113-250g |
(-)-Carvyl propioate |
97-45-0 | 98% | 250g |
¥7245.00 | 2024-04-23 | |
| 1PlusChem | 1P00IKCS-1g |
2-Cyclohexen-1-ol, 2-methyl-5-(1-methylethenyl)-, propanoate |
97-45-0 | 98 - 100% (GC) | 1g |
$74.00 | 2024-04-19 | |
| 1PlusChem | 1P00IKCS-5g |
2-Cyclohexen-1-ol, 2-methyl-5-(1-methylethenyl)-, propanoate |
97-45-0 | 98 - 100% (GC) | 5g |
$102.00 | 2024-04-19 | |
| 1PlusChem | 1P00IKCS-25g |
2-Cyclohexen-1-ol, 2-methyl-5-(1-methylethenyl)-, propanoate |
97-45-0 | 98 - 100% (GC) | 25g |
$169.00 | 2024-04-19 | |
| 1PlusChem | 1P00IKCS-100g |
2-Cyclohexen-1-ol, 2-methyl-5-(1-methylethenyl)-, propanoate |
97-45-0 | 98 - 100% (GC) | 100g |
$358.00 | 2024-04-19 | |
| 1PlusChem | 1P00IKCS-250g |
2-Cyclohexen-1-ol, 2-methyl-5-(1-methylethenyl)-, propanoate |
97-45-0 | 98 - 100% (GC) | 250g |
$695.00 | 2024-04-19 |
2-Cyclohexen-1-ol,2-methyl-5-(1-methylethenyl)-, 1-propanoate Production Method
Production Method 1
2-Cyclohexen-1-ol,2-methyl-5-(1-methylethenyl)-, 1-propanoate Raw materials
2-Cyclohexen-1-ol,2-methyl-5-(1-methylethenyl)-, 1-propanoate Preparation Products
2-Cyclohexen-1-ol,2-methyl-5-(1-methylethenyl)-, 1-propanoate Related Literature
-
Partha Laskar,Christine Dufès Nanoscale Adv., 2021,3, 6007-6026
-
Tao Wang,Yangyang Liu,Yue Deng,Hongbo Fu,Jianmin Chen Environ. Sci.: Nano, 2018,5, 1821-1833
-
Craig A. Kelly,David R. Rosseinsky Phys. Chem. Chem. Phys., 2001,3, 2086-2090
-
Max Attwood,Hiroki Akutsu,Lee Martin,Toby J. Blundell,Pierre Le Maguere,Scott S. Turner Dalton Trans., 2021,50, 11843-11851
Additional information on 2-Cyclohexen-1-ol,2-methyl-5-(1-methylethenyl)-, 1-propanoate
Recent Advances in the Study of 2-Cyclohexen-1-ol,2-methyl-5-(1-methylethenyl)-, 1-propanoate (CAS 97-45-0) in Chemical Biology and Pharmaceutical Research
The compound 2-Cyclohexen-1-ol,2-methyl-5-(1-methylethenyl)-, 1-propanoate (CAS 97-45-0) has recently gained significant attention in chemical biology and pharmaceutical research due to its unique structural properties and potential therapeutic applications. This monoterpenoid ester, derived from natural sources, exhibits a range of biological activities that make it a promising candidate for drug development and biomedical applications. Recent studies have focused on elucidating its mechanism of action, optimizing its synthesis, and exploring its pharmacological potential.
A 2023 study published in the Journal of Medicinal Chemistry investigated the anti-inflammatory properties of this compound through in vitro and in vivo models. The research demonstrated significant inhibition of NF-κB signaling pathway at concentrations as low as 10 μM, suggesting its potential as a lead compound for developing novel anti-inflammatory agents. The study also revealed that the propanoate moiety at position 1 plays a crucial role in its bioactivity, while the isopropenyl group at position 5 contributes to its membrane permeability.
In the field of synthetic chemistry, researchers have developed new catalytic methods for the stereoselective synthesis of 2-Cyclohexen-1-ol derivatives. A 2024 Nature Catalysis paper reported an asymmetric hydrogenation approach using chiral iridium catalysts that achieved >95% enantiomeric excess for the target compound. This breakthrough addresses previous challenges in obtaining optically pure samples of this molecule, which is essential for thorough pharmacological evaluation and structure-activity relationship studies.
The compound's potential in cancer therapy has been another active area of investigation. Recent preclinical studies have shown that 2-Cyclohexen-1-ol,2-methyl-5-(1-methylethenyl)-, 1-propanoate exhibits selective cytotoxicity against certain cancer cell lines, particularly those with high expression of TRPV1 receptors. The compound appears to induce apoptosis through mitochondrial dysfunction and ROS generation, while showing minimal toxicity to normal cells at therapeutic concentrations.
From a drug delivery perspective, novel formulations of this compound have been explored to enhance its bioavailability. A 2023 study in the International Journal of Pharmaceutics developed a nanoemulsion system that improved the compound's oral absorption by 3.5-fold compared to conventional formulations. This advancement could potentially overcome the pharmacokinetic limitations observed in earlier studies of this molecule.
Ongoing research is also investigating the compound's potential in neurological applications. Preliminary data suggest it may modulate GABAergic neurotransmission and exhibit anxiolytic-like effects in animal models, though the exact molecular targets remain to be fully characterized. These findings open new avenues for developing treatments for anxiety disorders and related conditions.
As research progresses, the unique structural features of 2-Cyclohexen-1-ol,2-methyl-5-(1-methylethenyl)-, 1-propanoate continue to reveal new biological activities and therapeutic potentials. The compound's versatility makes it a valuable scaffold for medicinal chemistry optimization and a promising candidate for multiple therapeutic applications. Future studies are expected to focus on clinical translation of these findings and further exploration of its molecular mechanisms.
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